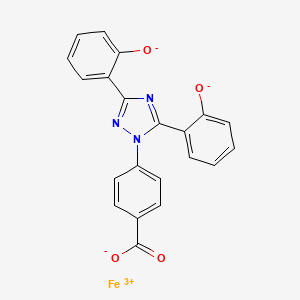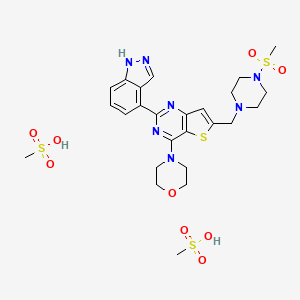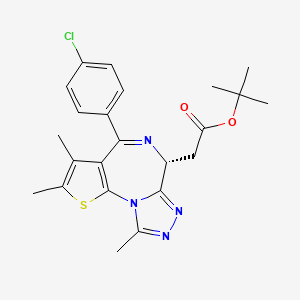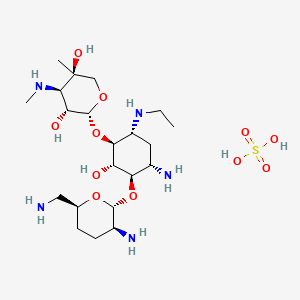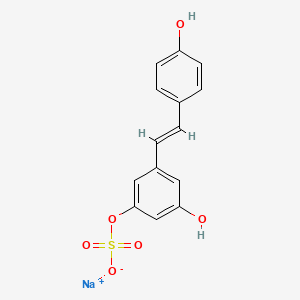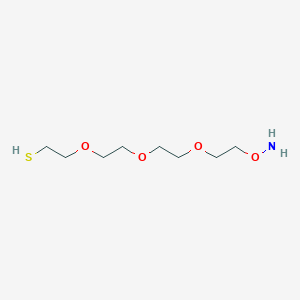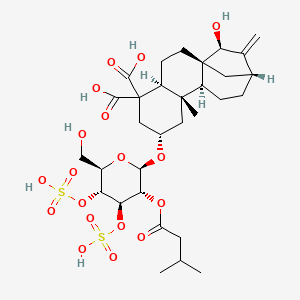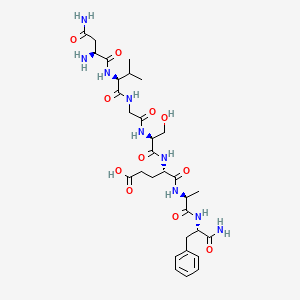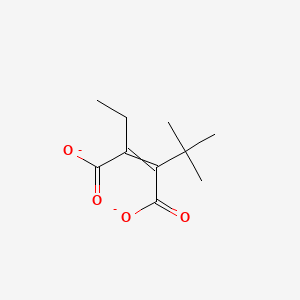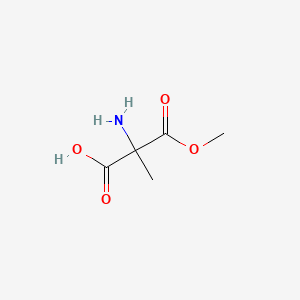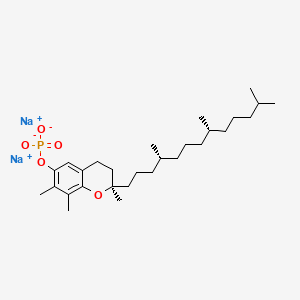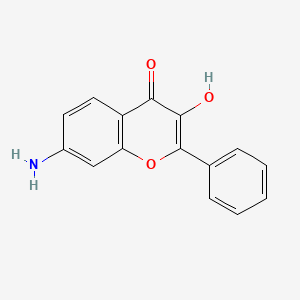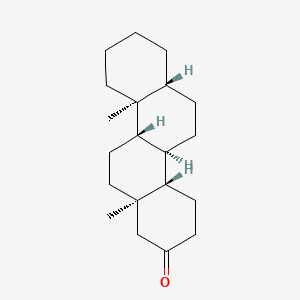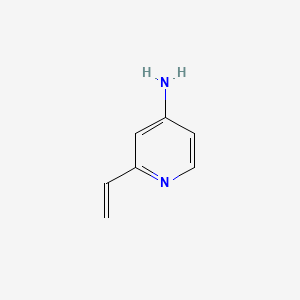
2-Vinylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Vinylpyridin-4-amine is a compound with the molecular formula C7H8N2 . It is also known by other names such as 2-ethenylpyridin-4-amine and 4-Pyridinamine, 2-ethenyl- .
Molecular Structure Analysis
The InChI code for 2-Vinylpyridin-4-amine isInChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) . The Canonical SMILES is C=CC1=NC=CC(=C1)N . These codes provide a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The molecular weight of 2-Vinylpyridin-4-amine is 120.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 120.068748264 g/mol . The topological polar surface area is 38.9 Ų .科学的研究の応用
Pharmacology
Application Summary
2-Vinylpyridin-4-amine is utilized in the synthesis of various pharmacological agents, particularly those with anti-inflammatory properties .
Methods of Application
The compound is often incorporated into the molecular structure of drugs to enhance their efficacy. For instance, it is used in the synthesis of pyrimidine derivatives that exhibit anti-inflammatory effects by inhibiting key inflammatory mediators .
Results and Outcomes
Studies have shown that pyrimidine derivatives containing 2-Vinylpyridin-4-amine can significantly reduce inflammation markers, demonstrating potent anti-inflammatory effects .
Material Science
Application Summary
In material science, 2-Vinylpyridin-4-amine is used to modify polymers, enhancing their properties for various applications .
Methods of Application
The amine group of 2-Vinylpyridin-4-amine reacts with unsaturated carboxylic acids to form salts or betaines, which are then incorporated into polymers to alter their characteristics .
Results and Outcomes
The modification of polymers with 2-Vinylpyridin-4-amine has led to materials with improved mechanical and chemical stability, suitable for industrial applications .
Chemical Synthesis
Application Summary
This compound plays a role in the synthesis of pesticides and insecticides, contributing to the production of leading varieties in the market .
Methods of Application
2-Vinylpyridin-4-amine is used as a building block in the synthesis of complex molecules like paraquat and imidacloprid, which are widely used as pesticides .
Results and Outcomes
The synthesis processes involving 2-Vinylpyridin-4-amine have resulted in highly effective pesticide products that are prevalent in the agricultural sector .
Biochemistry Research
Application Summary
In biochemistry, 2-Vinylpyridin-4-amine is involved in the study of molecular docking and the development of compounds with antibacterial and antifungal potential .
Methods of Application
The compound is used to design and synthesize new molecules that are then tested for their biological activity and interaction with specific receptors through molecular docking studies .
Results and Outcomes
Research has indicated that derivatives of 2-Vinylpyridin-4-amine show significant antibacterial and antifungal activity, with potential applications in treating infections .
Environmental Science
Application Summary
2-Vinylpyridin-4-amine is explored for its potential in environmental remediation, particularly in the development of metal–organic frameworks (MOFs) for oxygen electrocatalysis .
Methods of Application
The compound may be used to derive multi-metal nanomaterials from MOFs, which are then applied in processes like oxygen reduction and evolution reactions .
Results and Outcomes
These applications have shown promise in enhancing the performance of electrocatalytic processes, contributing to cleaner energy production and environmental improvement .
Analytical Chemistry
Application Summary
2-Vinylpyridin-4-amine is a key reagent in analytical chemistry, where it is used to develop new analytical methods and materials .
Methods of Application
It is employed in the synthesis of molecularly imprinted polymers (MIPs) and other analytical tools that require high selectivity and specificity .
Results and Outcomes
The use of 2-Vinylpyridin-4-amine in analytical chemistry has led to the creation of more precise and reliable analytical techniques, improving the accuracy of chemical analyses .
Each of these applications demonstrates the versatility and importance of 2-Vinylpyridin-4-amine in advancing scientific research across various fields. The compound’s ability to enhance the properties of materials and contribute to the development of new drugs and analytical methods underscores its significance in scientific innovation.
Corrosion Inhibition
Application Summary
2-Vinylpyridin-4-amine is used in the development of polyacid corrosion inhibitors (PCI), which are essential in protecting metals from corrosion, particularly in acidic environments .
Methods of Application
The compound is synthesized from the residue of 2-vinylpyridine, which not only reduces waste disposal costs but also mitigates environmental pollution. The PCI developed is suitable for various acid systems and has shown to be effective on materials like carbon steel and brass .
Results and Outcomes
The corrosion rate of N80 carbon steel was significantly reduced to 0.5491 g m−2 h−1 at 60°C in 5% HCl, meeting the requirements of China national standards. The electrochemical polarization curve indicated that PCI is a highly effective mixed inhibitor .
Energy Storage
Application Summary
In the field of energy storage, specifically for lithium-ion batteries, 2-Vinylpyridin-4-amine serves as an electrolyte additive to improve the surface and electrochemistry of graphite electrodes .
Methods of Application
The additive’s role is to form a polymeric film on the graphite surface through electrochemical reductive polymerization, which occurs at about 0.9 V vs. Li/Li+ during the first charge .
Results and Outcomes
This film formation has been shown to block the electroreduction of dissolved MnII on the graphite electrode, thereby enhancing the battery’s performance and mitigating capacity loss after storage at high temperatures .
Rubber Industry
Application Summary
2-Vinylpyridin-4-amine is widely utilized in the rubber industry to produce high-strength tires for airplanes and automobiles, as well as pressure-resistant hoses, conveyor belts, and hiking boots .
Methods of Application
The compound is incorporated into the rubber formulation to improve the material’s properties, such as its strength and durability .
Results and Outcomes
The use of 2-Vinylpyridin-4-amine in rubber products has led to enhanced performance, particularly in terms of resistance to wear and tear, which is critical for safety and longevity in high-stress applications .
These applications highlight the diverse utility of 2-Vinylpyridin-4-amine in various industries, from corrosion protection to energy storage and even consumer goods manufacturing. Its chemical properties make it a valuable asset in research and industrial processes, contributing to advancements in technology and materials science.
Electrochemical Sensors
Application Summary
2-Vinylpyridin-4-amine is used in the fabrication of electrochemical sensors due to its conductive properties .
Methods of Application
The compound is polymerized to form polyvinylpyridine, which is then applied to electrode surfaces to enhance their sensitivity and selectivity for various chemical detections .
Results and Outcomes
Such sensors have been successfully used to detect humidity, gases, and other chemicals with high precision and rapid response times .
Gene Transfer Studies
Application Summary
Quaternized derivatives of polyvinylpyridine, which can be synthesized using 2-Vinylpyridin-4-amine, are utilized in gene transfer studies due to their ability to form strong polycations .
Methods of Application
These compounds facilitate the transfer of genetic material into cells, which is a critical step in gene therapy and genetic engineering research .
Results and Outcomes
The use of these quaternized polymers has shown to improve the efficiency of gene transfer, opening up new possibilities for medical treatments and biotechnological applications .
Polymer Fabrication
Application Summary
2-Vinylpyridin-4-amine is integral in the production of terpolymers used in the rubber industry for high-strength and pressure-resistant products .
Methods of Application
The compound is copolymerized with butadiene and styrene to create latex with a strong adhesive ability, suitable for impregnating various cords or fabrics .
Results and Outcomes
This has led to the development of durable materials used in tires, hoses, and other rubber goods that require enhanced strength and adhesion .
特性
IUPAC Name |
2-ethenylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARMBBJTBYGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718700 |
Source


|
| Record name | 2-Ethenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylpyridin-4-amine | |
CAS RN |
102000-57-7 |
Source


|
| Record name | 2-Ethenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

